Methanol, bromo-

Description

"Methanol, bromo-", systematically named bromomethyl acetate (CAS 590-97-6), is an organobromine compound with the formula CH₃COOCH₂Br. It is an ester derived from bromomethanol (CH₂BrOH) and acetic acid, though bromomethanol itself is unstable and rarely isolated. Bromomethyl acetate is a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its molecular weight is 152.98 g/mol, boiling point is 57°C, and it is typically a white to beige crystalline powder .

Properties

IUPAC Name |

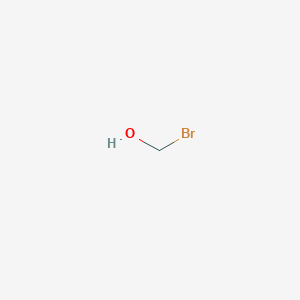

bromomethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO/c2-1-3/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDMOCYNWLHUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470905 | |

| Record name | Methanol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50398-29-3 | |

| Record name | Methanol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol, bromo- can be synthesized through the bromination of methanol. This reaction typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific conditions such as ultraviolet light. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{Br}_2 \rightarrow \text{CH}_2\text{BrOH} + \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of methanol, bromo- may involve the use of more controlled and scalable methods. One such method includes the use of bromine in a solvent like glacial acetic acid to facilitate the reaction. The reaction conditions are carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methanol, bromo- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: Reduction can lead to the formation of methanol or other reduced products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methanol derivatives.

Oxidation: Products include formaldehyde or formic acid.

Reduction: Methanol is a common product.

Scientific Research Applications

Methanol, bromo- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of methanol, bromo- involves its reactivity as a brominated alcohol. The bromine atom makes the compound more reactive towards nucleophiles, facilitating substitution reactions. The hydroxyl group allows for interactions with various biological molecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Research Findings and Challenges

- pKa Prediction Errors : Bromo-containing molecules (e.g., heterocycles with bromo-substituents) show systematic errors in macroscopic pKa predictions, complicating computational modeling .

- Synthetic Utility : Bromomethyl acetate is preferred over iodomethyl analogs in esterification due to cost and stability, though iodides offer faster reaction kinetics .

- Environmental Concerns: Bromo-derivatives in synthesis often require hazardous solvents (e.g., methanol, chloroform), necessitating greener alternatives .

Biological Activity

Methanol, bromo- (also known as bromomethane or methyl bromide) is a halogenated organic compound with significant biological activity. It has been studied for its effects in various biological systems, including its antibacterial, antifungal, and cytotoxic properties. This article reviews the current understanding of the biological activity of methanol, bromo- based on diverse research findings.

Methanol, bromo- is a colorless gas at room temperature and has a sweet odor. Its molecular formula is CH₃Br, and it is classified as an alkyl halide. The compound is known for its reactivity due to the presence of the bromine atom, which can participate in various chemical reactions.

Antimicrobial Properties

Research indicates that methanol, bromo- exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study by Diao et al. (2007) demonstrated that Schiff base complexes derived from methanol, bromo- possess antibacterial properties against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.563 to 6.25 mg/mL, indicating their potential as antibacterial agents.

Table 1: Antimicrobial Activity of Methanol, Bromo- Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Mode of Action |

|---|---|---|---|

| Schiff Base A | Staphylococcus aureus | 2.0 | Bactericidal |

| Schiff Base B | Escherichia coli | 4.0 | Bacteriostatic |

| Schiff Base C | MRSA | 6.25 | Bacteriostatic |

Cytotoxicity

The cytotoxic effects of methanol, bromo- have also been investigated extensively. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . For example, one study reported that a bromo compound induced significant cell death at concentrations above 1600 ppm in MCF-7 cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (ppm) | % Cell Death |

|---|---|---|---|

| Compound A | MCF-7 | 1600 | 85% |

| Compound B | K-562 | 800 | 70% |

The biological activity of methanol, bromo- can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. The bromine atom can participate in nucleophilic substitution reactions, leading to the modification of cellular components and subsequent biological effects.

Quantum chemical calculations suggest that the enthalpy of dissociation for methanol, bromo- is relatively low, facilitating its reactivity in biological systems . The polar nature of methanol enhances the solubility and bioavailability of brominated compounds, which may contribute to their observed biological activities.

Case Studies

- Antibacterial Activity : A study involving the synthesis of new pyrazolo[4,3-e][1,2,4]triazine derivatives showed promising antibacterial activity against various strains when tested with methanol as a solvent for synthesis .

- Cytotoxicity Evaluation : Research on novel thioether compounds derived from dihydroartemisinin showed enhanced cytotoxic effects when combined with methanol-bromo derivatives . These compounds exhibited significant anti-inflammatory properties alongside their cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.